Methyl 2-methoxy-5-chloromethylbenzoate
Description
Properties
CAS No. |
7252-24-6 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 5-(chloromethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
VYBQOEVRXJJHTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity, solubility, and applications of benzoate esters are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Methyl 2-Methoxy-5-Chloromethylbenzoate and Analogs
Key Observations :
- Electronic Effects: The methoxy group (OCH₃) in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution at the ortho/para positions. In contrast, the chloromethyl group (-CH₂Cl) is weakly electron-withdrawing due to the inductive effect of Cl, creating a polarized region at the 5-position . Compared to Methyl 2-amino-5-chlorobenzoate , the amino group (-NH₂) is strongly electron-donating, significantly increasing ring electron density and altering reactivity (e.g., faster nitration or sulfonation).
Steric and Reactivity Differences :
- The chloromethyl group introduces steric hindrance absent in simpler chloro-substituted analogs (e.g., Methyl 5-chloro-2-methoxybenzoate ). This bulk may slow down reactions at the 5-position but enhance alkylation or nucleophilic substitution opportunities.
- In Methyl 2-chloro-5-formylbenzoate , the formyl (-CHO) group is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas the chloromethyl group in the target compound is more suited for SN2 reactions or elimination.
Physicochemical Properties
While direct data for this compound is unavailable, trends can be inferred:
Table 2: Estimated Physicochemical Properties
- Solubility: The chloromethyl group reduces polarity compared to Methyl 5-chloro-2-methoxybenzoate, decreasing water solubility but enhancing lipophilicity, making it suitable for non-polar solvents .
Preparation Methods
Reaction Conditions:
-
Substrate : Methyl 2-methoxybenzoate
-
Chloromethylating Agent : MOMCl (1.2–1.5 equiv)
-
Catalyst : ZnCl2 (0.1–0.2 equiv)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 40–60°C
-
Time : 6–12 hours
Key Data:
Mechanistic Insight :
The Lewis acid activates the chloromethylating agent, facilitating electrophilic substitution at the para position relative to the methoxy group. Steric and electronic effects direct the chloromethyl group to the 5-position.
Direct Chlorination of Methyl 2-Methoxy-5-methylbenzoate
Direct chlorination of a pre-existing methyl group on the aromatic ring offers a streamlined pathway. This method uses chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Reaction Conditions:
-
Substrate : Methyl 2-methoxy-5-methylbenzoate
-
Chlorinating Agent : Cl2 gas (1.1–1.3 equiv)
-
Catalyst : None required (radical initiators optional)
-
Solvent : Carbon tetrachloride (CCl4)
-
Temperature : 80–100°C
-
Time : 4–8 hours
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Conversion Rate | 90–95% | |
| Selectivity | 88–92% | |
| Byproducts | 5–8% over-chlorinated derivatives |
Optimization Note :
Lower temperatures (60–70°C) reduce over-chlorination but prolong reaction times. Photoredox catalysis has been explored to enhance selectivity, though scalability remains challenging.
Esterification of 2-Methoxy-5-chloromethylbenzoic Acid
This two-step approach synthesizes the target compound via esterification of the pre-formed carboxylic acid.
Step 1: Synthesis of 2-Methoxy-5-chloromethylbenzoic Acid
Step 2: Esterification with Methanol
-
Acid Catalyst : H2SO4 (conc.) or thionyl chloride (SOCl2)
-
Solvent : Methanol (excess as solvent)
-
Temperature : 60–80°C
-
Time : 3–5 hours
Key Data:
Advantages :
-
Avoids handling hazardous chloromethylating agents.
-
Suitable for large-scale production due to straightforward purification.
Halogen Exchange Reactions
Halogen exchange (halex) reactions replace a bromine or iodine atom with chlorine, offering an alternative route.
Reaction Conditions:
-
Substrate : Methyl 2-methoxy-5-bromomethylbenzoate
-
Chlorinating Agent : CuCl or NaCl in DMF
-
Temperature : 100–120°C
-
Time : 12–24 hours
Key Data:
Limitations :
-
Requires synthesis of bromomethyl precursors, adding steps.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Environmental Impact | Cost Efficiency |
|---|---|---|---|---|
| Chloromethylation | 78–85 | High | Moderate (hazardous reagents) | High |
| Direct Chlorination | 88–92 | Moderate | High (Cl2 handling) | Moderate |
| Esterification | 70–75 | High | Low | Low |
| Halogen Exchange | 65–70 | Low | Moderate | High |
Key Takeaways :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 2-methoxy-5-chloromethylbenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2-methoxy-5-chloromethylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Alternative routes include nucleophilic substitution on pre-functionalized benzoate esters using chloromethylating agents like chloromethyl methyl ether (MOMCl). Optimization involves controlling reaction temperature (40–60°C) and monitoring progress via TLC or HPLC . For higher yields, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended to prevent hydrolysis of the chloromethyl group .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- FTIR : Look for ester C=O stretching (~1720 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and chloromethyl C-Cl (~650 cm⁻¹) bands .
- ¹H NMR : Signals at δ 3.8–4.0 ppm (methoxy -OCH₃), δ 4.5–4.7 ppm (chloromethyl -CH₂Cl), and aromatic protons (δ 6.8–7.5 ppm) split due to substituent positions .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -OCH₃ or -CH₂Cl) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. Ensure eyewash stations and safety showers are accessible .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous rinsing to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., FTIR vs. Raman) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from differences in vibrational mode sensitivities. For example, Raman spectroscopy better resolves non-polar bonds (e.g., C-Cl), while FTIR excels for polar groups (e.g., C=O). Cross-validate with computational methods (DFT calculations) to assign peaks accurately. Refer to studies on methyl 2-bromo-5-methoxybenzoate for analogous vibrational analyses .
Q. What strategies are effective in minimizing by-product formation during the chloromethylation of methyl 2-methoxybenzoate?
- Methodological Answer :
- Reagent Purity : Use freshly distilled chloromethylating agents to avoid side reactions.
- Temperature Control : Maintain sub-60°C conditions to suppress poly-chloromethylation.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .
- Analytical Monitoring : Employ GC-MS or HPLC to detect early-stage intermediates and adjust reaction parameters dynamically .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products are likely?
- Methodological Answer :
- Stability : The compound is moisture-sensitive; store in anhydrous environments (desiccator with P₂O₅) at –20°C. Avoid light exposure to prevent radical-mediated degradation .
- Degradation Pathways : Hydrolysis of the chloromethyl group yields 2-methoxy-5-hydroxymethylbenzoate. Monitor via LC-MS for [M+H–Cl]⁺ ions at m/z 196.1 .
Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use DFT-based software (e.g., Gaussian, ORCA) to model transition states and calculate activation energies. Focus on the chloromethyl group’s electrophilicity and steric effects from the methoxy substituent. Validate predictions with kinetic studies (e.g., SN2 reactions with thiols or amines) .
Q. How can researchers address discrepancies in biological activity data for analogs of this compound?
- Methodological Answer :
- Purity Assessment : Confirm compound integrity via elemental analysis and HPLC (>98% purity).
- Metabolic Stability Testing : Use liver microsome assays to identify metabolites that may interfere with activity .
- Structural-Activity Relationship (SAR) : Synthesize and test derivatives (e.g., replacing -Cl with -Br or modifying the ester group) to isolate critical functional groups .
Data Contradiction Analysis
Q. When NMR spectra show unexpected splitting patterns in this compound, how should researchers troubleshoot?
- Methodological Answer :
- Impurity Check : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers.
- Solvent Effects : Test in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may resolve splitting .
- Dynamic Effects : Consider rotational barriers (e.g., methoxy group) causing variable temperature NMR anomalies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
